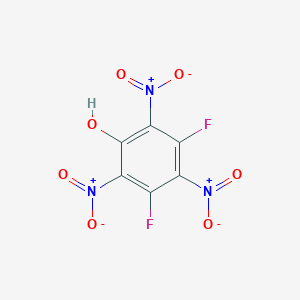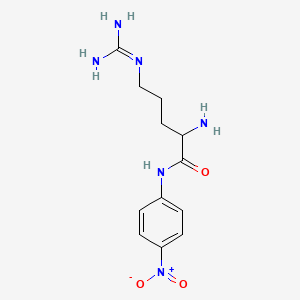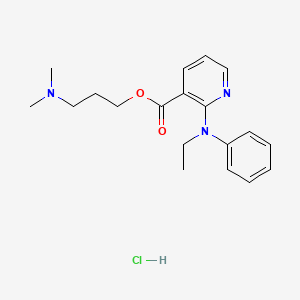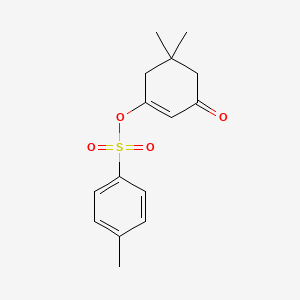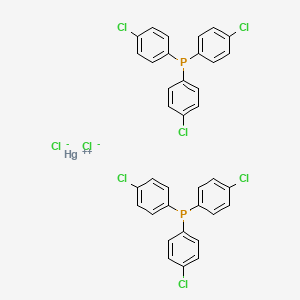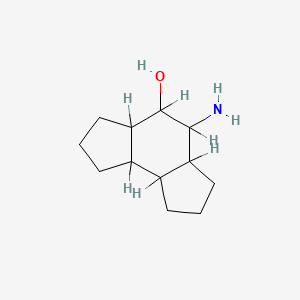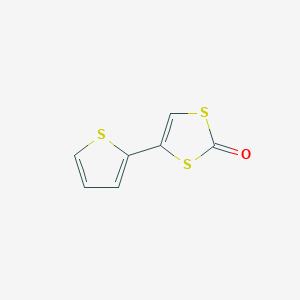
5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene is a fluorinated organic compound characterized by the presence of bromine and multiple fluorine atoms attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene typically involves the bromination of a fluorinated cyclohexene precursor. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out under specific conditions to ensure selective bromination at the desired position on the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the degree of unsaturation in the cyclohexene ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers.
Medicinal Chemistry: Its derivatives may have potential as pharmaceutical agents due to their unique chemical properties.
Chemical Research: It is used in studies involving reaction mechanisms and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene involves its interaction with various molecular targets, depending on the specific application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. The presence of multiple fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene is unique due to its high degree of fluorination and the presence of a bromine atom. This combination of features imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
79150-81-5 |
|---|---|
Molekularformel |
C7HBrF10 |
Molekulargewicht |
354.97 g/mol |
IUPAC-Name |
5-bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohexene |
InChI |
InChI=1S/C7HBrF10/c8-3-4(10,11)2(9)1(7(16,17)18)5(12,13)6(3,14)15/h3H |
InChI-Schlüssel |
WZFPAPYYDXLBLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(=C(C(C1(F)F)(F)F)C(F)(F)F)F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Bi(cyclododecan)]-1-ene](/img/structure/B14443492.png)
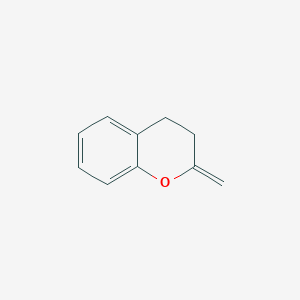
![N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14443505.png)
